Cas no 28461-99-6 (Phenol, (1-phenylethyl)-, phosphite (3:1))
28461-99-6 structure
Product Name:Phenol, (1-phenylethyl)-, phosphite (3:1)
CAS No:28461-99-6
MF:C42H39O3P
MW:622.73103260994
CID:2662534
Update Time:2023-08-06
Phenol, (1-phenylethyl)-, phosphite (3:1) Chemical and Physical Properties
Names and Identifiers
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- Phosphorous acid tris[2-(α-methylbenzyl)phenyl] ester
- Phenol, (1-phenylethyl)-, phosphite (3:1)
- Phosphorous acid tris[2-(alpha-methylbenzyl)phenyl] ester
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- Inchi: 1S/C42H39O3P/c1-31(34-19-7-4-8-20-34)37-25-13-16-28-40(37)43-46(44-41-29-17-14-26-38(41)32(2)35-21-9-5-10-22-35)45-42-30-18-15-27-39(42)33(3)36-23-11-6-12-24-36/h4-33H,1-3H3
- InChI Key: CDPYVLUFLWFDRJ-UHFFFAOYSA-N
- SMILES: P(OC1=CC=CC=C1C(C)C1C=CC=CC=1)(OC1=CC=CC=C1C(C)C1C=CC=CC=1)OC1=CC=CC=C1C(C)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 46
- Rotatable Bond Count: 12
- Complexity: 739
- Topological Polar Surface Area: 27.7
Phenol, (1-phenylethyl)-, phosphite (3:1) Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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